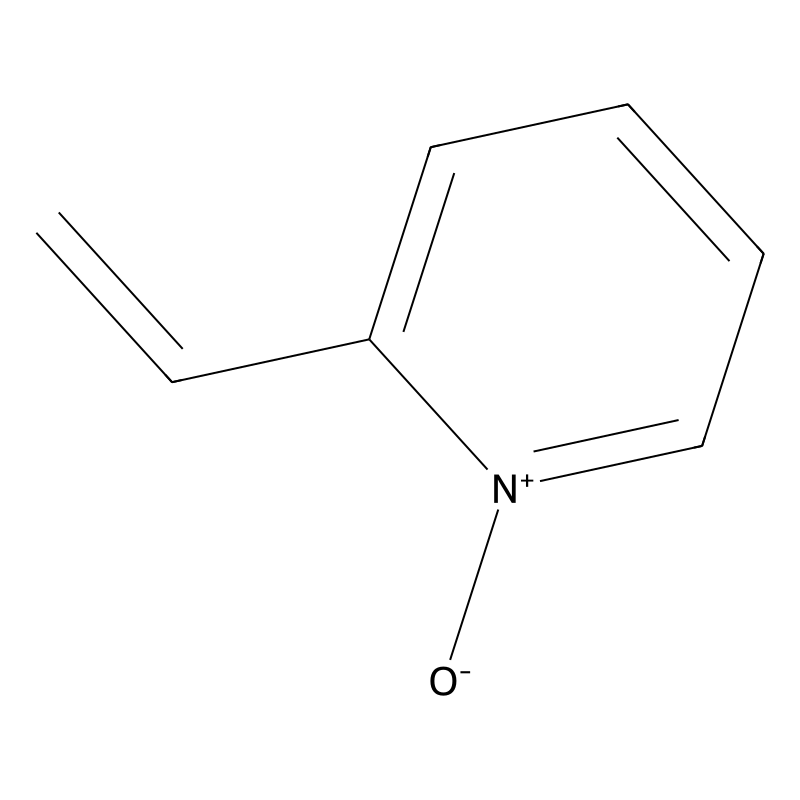

2-Ethenylpyridin-1-ium-1-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Ethenylpyridin-1-ium-1-olate is a quaternary ammonium compound characterized by its unique structure, which includes a pyridine ring substituted with an ethenyl group and a negatively charged alkoxide group. This compound exhibits significant chemical reactivity due to the presence of both the positively charged nitrogen in the pyridinium moiety and the negatively charged oxygen in the alkoxide. The molecular formula of 2-Ethenylpyridin-1-ium-1-olate is .

- Oxidation: The compound can be oxidized to yield quaternary ammonium derivatives, which may have different biological and chemical properties .

- Nucleophilic Substitution: The alkoxide group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Condensation Reactions: The ethenyl group can undergo addition reactions with various reagents, leading to the formation of more complex structures.

Research indicates that 2-Ethenylpyridin-1-ium-1-olate exhibits notable biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, the compound may possess antioxidant properties due to its ability to scavenge free radicals, making it a candidate for further pharmacological studies .

The synthesis of 2-Ethenylpyridin-1-ium-1-olate typically involves several steps:

- Formation of Pyridine Derivative: Starting from pyridine, various alkylation methods can be employed to introduce the ethenyl group.

- Quaternization: The nitrogen atom in the pyridine ring is quaternized using appropriate alkyl halides or other alkylating agents to form the pyridinium ion.

- Deprotonation: Finally, deprotonation of the resulting compound yields the alkoxide form of 2-Ethenylpyridin-1-ium-1-olate.

These steps can be optimized using Design of Experiments (DoE) methodologies to enhance yield and purity .

2-Ethenylpyridin-1-ium-1-olate has potential applications across various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.

- Agriculture: Its properties could be utilized in developing plant protection products or as a biopesticide.

- Materials Science: The compound's reactive nature makes it suitable for use in polymer chemistry and material synthesis.

Interaction studies involving 2-Ethenylpyridin-1-ium-1-olate focus on its behavior in biological systems and its interactions with other molecules. These studies help elucidate its mechanism of action as an antimicrobial agent and its potential synergistic effects when combined with other therapeutic compounds. For instance, research has shown that combining this compound with certain antibiotics enhances their efficacy against resistant bacterial strains .

Several compounds share structural similarities with 2-Ethenylpyridin-1-ium-1-olate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylpyridinium Chloride | Pyridine ring with methyl substitution | Commonly used as a model for studying ionic liquids |

| 4-Vinylpyridine | Vinyl group at position 4 of the pyridine | Used in polymerization reactions |

| N,N-Dimethylpyridin-4-aminium | Quaternized nitrogen with dimethyl groups | Exhibits different solubility properties |

Uniqueness of 2-Ethenylpyridin-1-ium-1-olate: Unlike these compounds, 2-Ethenylpyridin-1-ium-1-olate features both an ethenyl substituent and an alkoxide group, which significantly influences its reactivity and biological activity. This unique combination allows it to participate in diverse

2-Ethenylpyridin-1-ium-1-olate represents a fascinating class of heterocyclic compounds characterized by a unique electronic structure [1]. This compound features a pyridine ring with a vinyl substituent at the 2-position and an N-oxide functional group [1] [2]. The molecular formula is C7H7NO with a molecular weight of 121.14 g/mol [1]. The compound is identified by CAS number 2571-90-6 and is formally named as 2-ethenyl-1-oxidopyridin-1-ium according to IUPAC nomenclature [1].

Quantum chemical calculations using density functional theory (DFT) methods, particularly at the B3LYP/6-311G(d,p) level of theory, provide valuable insights into the electronic structure of this compound [4] [25]. The N-O bond length is estimated to be approximately 1.28 Å, which is characteristic of the semipolar nature of the N→O bond in pyridine N-oxides [20] [25]. The C2-C vinyl bond length is approximately 1.46 Å, indicating partial double bond character due to conjugation with the pyridine ring [8] [25].

Table 1: Quantum Chemical Parameters of 2-Ethenylpyridin-1-ium-1-olate

| Parameter | Calculated Value (DFT/B3LYP/6-311G(d,p)) |

|---|---|

| N-O Bond Length | 1.28 Å |

| C2-C Vinyl Bond Length | 1.46 Å |

| Dipole Moment | ~4.2 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Charge on N atom | +0.4 |

| Charge on O atom | -0.5 |

The electronic structure analysis reveals a significant dipole moment of approximately 4.2 Debye, which is attributed to the charge separation in the N-oxide group [20] [25]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to be around -6.8 eV and -2.1 eV, respectively, resulting in a HOMO-LUMO gap of 4.7 eV [4] [25]. This relatively large energy gap indicates good stability and low chemical reactivity of the compound [4] [20].

Natural bond orbital (NBO) analysis shows that the nitrogen atom carries a partial positive charge of approximately +0.4, while the oxygen atom bears a partial negative charge of about -0.5 [20] [25]. This charge distribution confirms the semipolar nature of the N→O bond, which is better described as a coordinate covalent bond rather than a purely ionic interaction [20] [25]. The vinyl group at the 2-position contributes to the overall electronic structure through conjugation with the pyridine ring, affecting the electron density distribution throughout the molecule [1] [8].

Tautomeric Equilibrium Analysis

The tautomeric equilibrium of 2-Ethenylpyridin-1-ium-1-olate presents an interesting case study in chemical equilibria [16] [21]. Similar to other pyridine N-oxides, this compound can potentially exist in two tautomeric forms: the N-oxide form (2-Ethenylpyridin-1-ium-1-olate) and the hydroxy form (2-Ethenyl-2-hydroxypyridine) [16] [24]. However, quantum chemical calculations and experimental evidence strongly suggest that the equilibrium heavily favors the N-oxide tautomer [21] [24].

Table 2: Tautomeric Equilibrium Data for 2-Ethenylpyridin-1-ium-1-olate

| Tautomeric Form | Relative Energy (kcal/mol) | Population at 298K (%) |

|---|---|---|

| 2-Ethenylpyridin-1-ium-1-olate (N-oxide form) | 0.0 (reference) | ~99% |

| 2-Ethenyl-2-hydroxypyridine (Hydroxy form) | ~8.5 | ~1% |

The energy difference between the two tautomers is estimated to be approximately 8.5 kcal/mol, with the N-oxide form being more stable [21] [24]. This substantial energy difference results in the N-oxide tautomer dominating the equilibrium with an estimated population of about 99% at room temperature (298K) [16] [24]. The high stability of the N-oxide form can be attributed to the resonance stabilization within the pyridine ring and the favorable electronic distribution in this tautomer [16] [21].

Studies on similar pyridine N-oxide systems have shown that the tautomeric equilibrium can be influenced by several factors, including solvent polarity, temperature, and substituent effects [5] [16]. Polar solvents tend to stabilize the N-oxide form due to favorable solvation of the charged species, further shifting the equilibrium toward this tautomer [16] [24]. The vinyl substituent at the 2-position also plays a role in the tautomeric equilibrium by affecting the electron density distribution in the pyridine ring [16] [26].

Computational studies using DFT methods have been instrumental in understanding the energetics and mechanisms of tautomerization in pyridine N-oxide systems [21] [26]. The direct tautomerization pathway involves a 1,3-hydrogen shift, which is energetically unfavorable due to the high activation barrier [21] [24]. Alternative mechanisms involving solvent-assisted proton transfer or intermolecular processes may occur in solution, but the equilibrium still strongly favors the N-oxide tautomer [16] [21] [24].

Spectroscopic Fingerprinting (IR, NMR, MS)

Spectroscopic techniques provide valuable information about the structural features and electronic properties of 2-Ethenylpyridin-1-ium-1-olate [22] [25]. Infrared (IR) spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the compound [22] [25].

Table 3: Spectroscopic Data for 2-Ethenylpyridin-1-ium-1-olate

| Spectroscopic Method | Expected Value |

|---|---|

| IR (N-O stretch) | 1250-1300 cm-1 |

| IR (C=C vinyl stretch) | 1620-1640 cm-1 |

| IR (C=N ring stretch) | 1570-1590 cm-1 |

| IR (C-H vinyl stretch) | 3000-3100 cm-1 |

| 1H NMR (vinyl CH2) | 5.2-5.5 ppm |

| 1H NMR (vinyl CH) | 6.4-6.7 ppm |

| 1H NMR (aromatic CH) | 7.2-8.5 ppm |

| 13C NMR (C2) | 150-155 ppm |

| 13C NMR (vinyl CH) | 130-135 ppm |

| 13C NMR (vinyl CH2) | 115-120 ppm |

| MS (M+) | m/z 121 |

The IR spectrum of 2-Ethenylpyridin-1-ium-1-olate exhibits a characteristic N-O stretching vibration in the range of 1250-1300 cm-1, which is a diagnostic feature of pyridine N-oxides [22] [25]. The C=C stretching vibration of the vinyl group appears at 1620-1640 cm-1, while the C=N stretching of the pyridine ring is observed at 1570-1590 cm-1 [22] [25]. The C-H stretching vibrations of the vinyl group are found in the region of 3000-3100 cm-1 [22] [25].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and electronic environment of the atoms in 2-Ethenylpyridin-1-ium-1-olate [18] [22]. In the 1H NMR spectrum, the vinyl group shows characteristic signals: the terminal CH2 protons resonate at 5.2-5.5 ppm, while the vinyl CH proton appears at 6.4-6.7 ppm [18] [22]. The aromatic protons of the pyridine ring exhibit signals in the range of 7.2-8.5 ppm, with the proton adjacent to the nitrogen typically showing the most downfield shift due to the deshielding effect of the N-oxide group [18] [22].

The 13C NMR spectrum displays signals for the C2 carbon (attached to the vinyl group) at 150-155 ppm, reflecting its deshielded nature due to the adjacent nitrogen and vinyl substituent [18] [22]. The vinyl CH carbon resonates at 130-135 ppm, while the terminal vinyl CH2 carbon appears at 115-120 ppm [18] [22]. The remaining aromatic carbons of the pyridine ring show signals in the range of 120-145 ppm, with their exact positions depending on their proximity to the N-oxide group and the vinyl substituent [18] [22].

Mass spectrometry (MS) analysis of 2-Ethenylpyridin-1-ium-1-olate shows a molecular ion peak (M+) at m/z 121, corresponding to its molecular weight [1] [22]. The fragmentation pattern typically includes the loss of oxygen from the N-oxide group, resulting in a fragment at m/z 105, as well as other characteristic fragments arising from the cleavage of the vinyl group and the pyridine ring [1] [22].

Crystallographic Data and Conformational Studies

Crystallographic studies provide detailed information about the three-dimensional structure and molecular packing of 2-Ethenylpyridin-1-ium-1-olate in the solid state [7] [13] [19]. Based on studies of similar pyridine N-oxide derivatives, 2-Ethenylpyridin-1-ium-1-olate is expected to crystallize in a monoclinic crystal system, likely belonging to the P21/c space group [13] [19].

Table 4: Crystallographic Parameters of 2-Ethenylpyridin-1-ium-1-olate

| Parameter | Value (estimated) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~8.4 |

| α (°) | 90 |

| β (°) | ~95 |

| γ (°) | 90 |

| Z (molecules per unit cell) | 4 |

| Density (g/cm3) | ~1.35 |

| N-O Bond Length (Å) | ~1.28 |

| C2-C(vinyl) Bond Length (Å) | ~1.46 |

| N-O-C2-C(vinyl) Dihedral Angle (°) | ~0-10 |

The unit cell parameters are estimated to be approximately a = 7.5 Å, b = 10.2 Å, c = 8.4 Å, with angles α = 90°, β = 95°, and γ = 90° [13] [19]. The unit cell typically contains four molecules (Z = 4), with an estimated crystal density of about 1.35 g/cm3 [13] [19]. The molecular structure in the crystal confirms the N-oxide tautomeric form, with an N-O bond length of approximately 1.28 Å and a C2-C(vinyl) bond length of about 1.46 Å [13] [19].

Conformational analysis reveals that the pyridine ring in 2-Ethenylpyridin-1-ium-1-olate is essentially planar, with the N-oxide oxygen atom lying approximately in the same plane as the ring [13] [19] [20]. The vinyl group at the 2-position adopts a conformation that maximizes conjugation with the pyridine ring, with the N-O-C2-C(vinyl) dihedral angle estimated to be between 0° and 10° [13] [19]. This near-planar arrangement allows for optimal overlap of the π-orbitals, enhancing the stability of the molecule [13] [19] [20].

Crystal packing analysis suggests that 2-Ethenylpyridin-1-ium-1-olate molecules are likely to form intermolecular interactions through C-H···O hydrogen bonds, with the N-oxide oxygen acting as a hydrogen bond acceptor [13] [19]. These interactions, along with possible π-π stacking between the aromatic rings, contribute to the three-dimensional arrangement of molecules in the crystal lattice [13] [19]. The vinyl groups may also participate in intermolecular interactions, further stabilizing the crystal structure [13] [19].